3-Benzyl-1,3-thiazinane-2-thione
Overview
Description
3-Benzyl-1,3-thiazinane-2-thione is a heterocyclic organic compound containing nitrogen and sulfur atoms within its structure. This compound belongs to the thiazinane family, which is characterized by a six-membered ring containing both nitrogen and sulfur atoms. The presence of these heteroatoms imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-1,3-thiazinane-2-thione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-ammoniopropylsulfate with carbon disulfide in the presence of potassium hydroxide. The reaction is carried out in ethanol at room temperature, leading to the formation of the thiazinane ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green synthesis methods, which minimize the use of hazardous reagents and solvents, are being explored for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 3-Benzyl-1,3-thiazinane-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiazinane derivatives
Scientific Research Applications
3-Benzyl-1,3-thiazinane-2-thione has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial and anticancer agent.
Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: It is used in the synthesis of specialty chemicals and as a ligand in coordination chemistry
Mechanism of Action
The mechanism of action of 3-Benzyl-1,3-thiazinane-2-thione involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a covalent bond with the active site. Additionally, the compound’s ability to chelate metal ions can influence biochemical pathways .
Comparison with Similar Compounds
1,3-Thiazinane-2-thione: Similar structure but lacks the benzyl group.
1,3-Thiazine Derivatives: Compounds with similar ring structures but different substituents.
Uniqueness: 3-Benzyl-1,3-thiazinane-2-thione is unique due to the presence of the benzyl group, which enhances its lipophilicity and biological activity. This structural feature distinguishes it from other thiazinane and thiazine derivatives, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-benzyl-1,3-thiazinane-2-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NS2/c13-11-12(7-4-8-14-11)9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKIBAPAMIJCWKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=S)SC1)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NS2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10298350 | |
Record name | 3-benzyl-1,3-thiazinane-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10298350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.4 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64067-77-2 | |
Record name | NSC122650 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122650 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-benzyl-1,3-thiazinane-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10298350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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